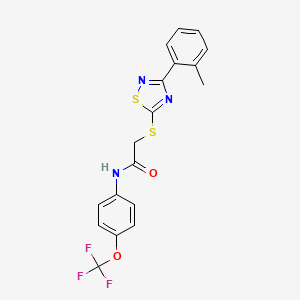

![molecular formula C16H15N3O3 B2874050 5-(4-乙氧基苯基)-7-甲基吡唑并[1,5-a]嘧啶-2-羧酸 CAS No. 354542-40-8](/img/structure/B2874050.png)

5-(4-乙氧基苯基)-7-甲基吡唑并[1,5-a]嘧啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

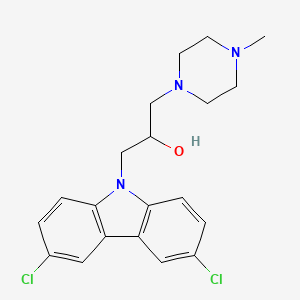

The compound “5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . This core is substituted with an ethoxyphenyl group and a methyl group. The carboxylic acid group is attached at the 2-position of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazolo[1,5-a]pyrimidine core, with the ethoxyphenyl, methyl, and carboxylic acid groups as substituents. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[1,5-a]pyrimidine core, the ethoxyphenyl and methyl groups, and the carboxylic acid group could all potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups (like the carboxylic acid group) would all play a role .科学研究应用

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine: derivatives have shown significant potential as antitumor agents. The core structure of these compounds can be modified to target various cancer cell lines. The ethoxy-phenyl and methyl groups on the pyrazolo[1,5-a]pyrimidine scaffold enhance its interaction with cancerous cells, potentially leading to the development of new chemotherapeutic drugs .

Enzymatic Inhibition

These compounds also exhibit enzymatic inhibitory activity. By interfering with the action of specific enzymes within cellular pathways, they can be used to study disease mechanisms or as a therapeutic approach to treat diseases where enzyme regulation is disrupted .

Organic Synthesis and Functionalization

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive synthetic transformations. Researchers can modify the structure at various positions to create a wide array of derivatives with different properties, which can be used in further chemical studies or drug development .

Material Science

Due to their significant photophysical properties, these compounds are gaining attention in material science. They can be used in the development of new materials with specific optical characteristics, which could have applications in electronics or photonics .

Drug Design and Discovery

The structural motif of pyrazolo[1,5-a]pyrimidine is a privileged scaffold in drug discovery. Its synthetic versatility allows for the design of compounds with a high degree of structural diversity, which is crucial for the discovery of drugs with novel mechanisms of action .

Targeted Protein Degradation

The compound can serve as a heterobifunctional crosslinker in the development of PROTAC (PROteolysis TArgeting Chimeras) degraders. This application is particularly relevant in the field of chemical biology for targeted protein degradation .

Anticancer Activity and SAR (Structure-Activity Relationship)

Thiazolopyrimidine derivatives, which share a similar core structure, have been studied for their anticancer activity. Understanding the SAR of these compounds can lead to the rational design of new anticancer drugs .

Biological Activity Profiling

The pyrazolo[1,5-a]pyrimidine derivatives’ biological activity can be profiled against a range of targets to identify potential therapeutic applications. This involves studying the interaction of these compounds with various biological systems to determine their efficacy and safety .

作用机制

安全和危害

未来方向

The future research directions involving this compound would likely depend on the results of initial studies. If it shows promising properties, such as biological activity, further studies could be conducted to optimize its structure, study its mechanism of action, and assess its safety and efficacy .

属性

IUPAC Name |

5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-3-22-12-6-4-11(5-7-12)13-8-10(2)19-15(17-13)9-14(18-19)16(20)21/h4-9H,3H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWXFSDZTUFHKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

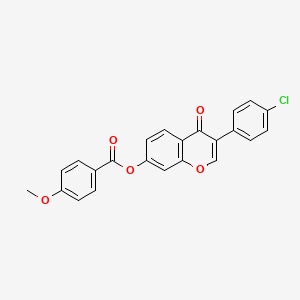

![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2873967.png)

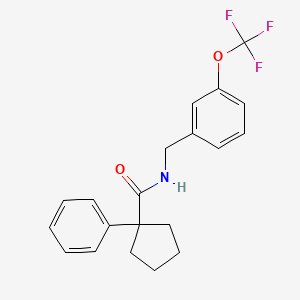

![[(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-Diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate](/img/structure/B2873971.png)

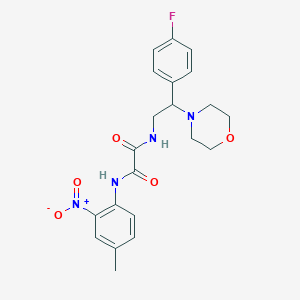

![(E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2873980.png)

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873984.png)

![4-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2873987.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2873989.png)